2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester
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Overview
Description
2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester is an organic compound with the molecular formula C7H6O4 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester typically involves the esterification of 2H-Pyran-4-carboxylic acid, 2-oxo-. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
2H-Pyran-4-carboxylic acid, 2-oxo-+MethanolH2SO42H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups, such as amines or halides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require nucleophiles like ammonia (NH3) or halide ions (Cl-, Br-).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines, halides, or other substituted derivatives.
Scientific Research Applications
2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester
- 2-Oxo-2H-pyran-6-carboxylic acid
- 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid
Uniqueness
2H-Pyran-4-carboxylic acid, 2-oxo-, methyl ester is unique due to its specific structural features and reactivity. Its ester group provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities distinguish it from other similar compounds.
Properties
CAS No. |
59776-81-7 |
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Molecular Formula |
C7H6O4 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
methyl 2-oxopyran-4-carboxylate |
InChI |
InChI=1S/C7H6O4/c1-10-7(9)5-2-3-11-6(8)4-5/h2-4H,1H3 |
InChI Key |
ZVBIVNVVZJFVIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)OC=C1 |
Origin of Product |
United States |
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